(Z)-ethyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-ethyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran-derived compound characterized by a 2,3-dihydrobenzofuran core substituted with a 3,4,5-trimethoxybenzylidene group at position 2, a methyl group at position 7, and an ethyl acetate moiety at position 4. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-6-29-20(24)12-30-16-8-7-15-21(25)17(31-22(15)13(16)2)9-14-10-18(26-3)23(28-5)19(11-14)27-4/h7-11H,6,12H2,1-5H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFUOQBIJXUYBD-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.5 g/mol. The structure features a benzofuran moiety and multiple methoxy groups which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar thiazolo[3,2-a]pyrimidine derivatives. For instance, a series of compounds based on this scaffold exhibited significant topoisomerase II inhibitory activity , which is crucial for cancer cell proliferation control . The incorporation of methoxy groups enhances the binding affinity to target enzymes involved in cancer progression.
The compound is believed to exert its effects through the inhibition of specific kinases, notably PKCK2 , which plays a critical role in cell growth and survival. In vitro studies demonstrated that compounds with similar structures inhibited PKCK2 activity, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines .
In Vitro Studies
A notable study reported that treatment with related compounds resulted in:
- IC50 values indicating effective inhibition of cell growth (e.g., IC50 = 1.24 μM for PKCK2 inhibition) .
- Enhanced sensitivity of cancer cells to apoptosis-inducing agents like TRAIL .
Cytotoxicity
The cytotoxicity profile of the compound has been evaluated against several cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, making it a promising candidate for further development .
Study 1: Synthesis and Evaluation
A recent study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activity. The compound demonstrated significant inhibition rates against tested cancer lines, showing potential as a lead compound for further pharmacological development .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of related compounds revealed that modifications at specific positions on the benzofuran and thiazole rings significantly impacted their biological activity. Compounds with more hydrophilic substituents showed increased potency against certain cancer types .
Table: Summary of Biological Activity Data
| Compound Identifier | IC50 (μM) | Target Enzyme | Activity Type |
|---|---|---|---|
| Compound 24 | 1.24 | PKCK2 | Inhibitory |
| Ethyl derivative A | 0.85 | Topoisomerase II | Anticancer |
| Ethyl derivative B | 0.50 | CDK4 | Antiproliferative |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit promising anticancer properties. The compound in focus has structural similarities to known anticancer agents, suggesting potential efficacy in inhibiting tumor growth. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzofuran derivatives that demonstrated selective cytotoxicity against various cancer cell lines .
2. Antioxidant Properties
Compounds containing methoxy groups, like the one discussed, often exhibit antioxidant activity. A study demonstrated that methoxy-substituted benzofurans could scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The presence of multiple methoxy groups in this compound may enhance its antioxidant capacity.
3. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory effects in preclinical models. Research has shown that similar benzofuran derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Material Science Applications
1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds can improve the performance of materials used in coatings and composites .
2. Photovoltaic Materials
Due to its conjugated system, (Z)-ethyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate may find applications in organic photovoltaic cells. Studies have shown that similar compounds can act as efficient light-harvesting materials, contributing to the efficiency of solar energy conversion .
Chemical Intermediate Applications
1. Synthesis of Complex Molecules
This compound can act as an intermediate in organic synthesis for creating more complex structures. Its reactive functional groups facilitate further transformations that are essential in developing pharmaceuticals and agrochemicals .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
Mechanism : The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Conditions :
-
Acidic : H₂SO₄ (catalyst), heat, aqueous medium.
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Basic : NaOH or KOH in aqueous ethanol.
Products : -
Acidic : Carboxylic acid and ethanol.
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Basic : Sodium/potassium salt of the carboxylic acid and ethanol.
Relevance : Common in ester chemistry, with yields influenced by steric hindrance from the bulky benzofuran-ether moiety.
Ether Cleavage
Mechanism : The ether linkage between the benzofuran and acetate moieties can undergo cleavage under strong acidic or oxidative conditions.
Conditions :
-
HBr/HI (g) : Heat or UV light for cleavage.
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Oxidative : Ozonolysis or peroxide treatment.
Products : -
HBr/HI : Phenolic compound (benzofuran derivative) and ethyl halide (e.g., ethyl bromide).
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Oxidative : Fragmentation of the ether bond, potentially forming carbonyl groups.
Relevance : Demonstrated in related benzofuran derivatives, where ether stability depends on electronic factors.
Reduction of the Ketone Group
Mechanism : The 3-oxo group (ketone) on the benzofuran ring can be reduced to an alcohol.
Conditions :
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NaBH₄ : In THF or methanol.
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LiAlH₄ : In diethyl ether.
Product : -
Alcohol derivative : 3-hydroxy-2,3-dihydrobenzofuran core.
Relevance : Reduces the electron-deficient ketone to a more nucleophilic alcohol, altering reactivity.
Stereochemical Isomerization
Mechanism : The (Z)-configuration of the benzylidene double bond can isomerize to (E) under thermal or photochemical stress.
Conditions :
-
Heat : Reflux in inert solvents.
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Light : UV exposure.
Product : -
(E)-isomer : Altered geometric arrangement of substituents.
Relevance : Critical for optimizing biological activity or optical properties in pharmaceutical applications .
Acylation and Esterification
Mechanism : The hydroxyl group (if present) or reactive sites on the benzofuran ring can participate in acylation.
Conditions :
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Acetic anhydride : With pyridine or catalytic acid.
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Transesterification : With alcohols under acid/base catalysis.
Products : -
Acylation : Ester derivatives with modified substituents.
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Transesterification : Altered ester groups (e.g., methyl ester from ethyl).
Relevance : Common in medicinal chemistry for modifying solubility or target affinity.
Substitution Reactions
Mechanism : Electrophilic substitution on the benzofuran ring or trimethoxybenzylidene group.
Conditions :
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Friedel-Crafts : AlCl₃ catalyst, alkylating agents.
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Nitration/Sulfonation : Mixed acid (H₂SO₄/HNO₃).
Products : -
Alkylated/Sulfonated derivatives : Altered electronic properties.
Relevance : Limited by steric hindrance from the trimethoxybenzylidene group and ether substituents .
Key Reaction Comparison Table
Research Findings
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Synthesis Optimization : High yields in esterification are achievable using triethylamine as a catalyst in acetic anhydride conditions.
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Structural Characterization : NMR and X-ray crystallography confirm stereochemical integrity and functional group positions .
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Biological Implications : Related compounds exhibit anti-TB activity via MtrA inhibition, suggesting functional group interactions with protein targets .
These reactions highlight the compound’s versatility in organic synthesis and medicinal chemistry, with applications ranging from drug design to materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzofuran and dihydrobenzofuran derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Structural Analysis
Substituent Position and Bioactivity :
- The 3,4,5-trimethoxybenzylidene group in the target compound is a common pharmacophore in anticancer agents (e.g., combretastatin analogs) due to its ability to mimic tyrosine residues in enzyme binding pockets .
- Positional isomerism of methoxy groups (e.g., 2,3,4- vs. 3,4,5-trimethoxy) significantly impacts electronic properties. For instance, 3,4,5-substitution creates a symmetrical electron-donating effect, enhancing interactions with polar residues in proteins .
Ester Group Variations: Ethyl acetate (target compound) vs. methyl acetate () affects metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates, prolonging half-life in vivo .
Fluorine Substitution :
- The 3-fluorobenzylidene derivative () demonstrates how halogenation can enhance lipophilicity and bioavailability, a strategy widely used in drug design to improve blood-brain barrier penetration .
Therapeutic Windows: Compounds in this class, such as ferroptosis-inducing agents (), show selective toxicity toward cancer cells over normal cells, likely due to differences in redox homeostasis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-ethyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Method : A two-step approach is commonly used:
Cyclization : React substituted salicylaldehyde derivatives with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone under reflux with anhydrous K₂CO₃ to form the benzofuran core. This step typically requires 18 hours for completion .
Esterification : Introduce the ethoxyacetate side chain via nucleophilic substitution or coupling reactions. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from petroleum ether ensures high purity .
- Key Considerations : Monitor reaction progress using TLC and confirm stereochemistry (Z-configuration) via NOESY NMR or X-ray crystallography .
Q. How should researchers characterize the stereochemistry of the benzylidene moiety in this compound?
- Method : Use a combination of:
- NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent substituents to confirm Z-configuration.
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated in related benzofuran derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data for similar benzofuran derivatives be resolved?
- Case Study : Discrepancies in ¹H NMR chemical shifts for the benzylidene proton (δ 7.8–8.2 ppm in vs. δ 7.5–7.7 ppm in ) arise from electron-withdrawing/donating substituents.
- Resolution Strategy :
Perform 2D NMR (COSY, HSQC) : Assign all protons and carbons to rule out signal overlap.
Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Theoretical Calculations : Use Gaussian or ORCA to simulate NMR spectra and validate assignments .
Q. What strategies optimize the reaction yield for introducing the 3,4,5-trimethoxybenzylidene group?
- Method :
- Catalytic Additives : Include anhydrous ZnCl₂ (1–2 mol%) to accelerate cyclization, as shown in thiazolidinone syntheses .
- Solvent Optimization : Replace acetone with DMF for higher polarity, improving solubility of aromatic intermediates .
- Temperature Control : Maintain reflux at 80–90°C to balance reaction rate and side-product formation .
- Yield Improvement : Pilot reactions under inert (N₂/Ar) atmospheres reduce oxidation byproducts, increasing yields by 15–20% .
Q. How does the electron-withdrawing effect of the 3,4,5-trimethoxybenzylidene group influence bioactivity?
- Hypothesis Testing :
SAR Studies : Synthesize analogs with methoxy groups replaced by H, Cl, or NO₂ to assess electronic effects on target binding.
In Silico Docking : Use AutoDock Vina to predict interactions with enzymes like COX-2 or topoisomerases, leveraging the compound’s planar structure for intercalation .
ADMET Prediction : SwissADME or pkCSM models evaluate logP, solubility, and metabolic stability for lead optimization .
Key Recommendations
- Stereochemical Purity : Always confirm Z/E ratios via HPLC (Chiralpak columns) to avoid misinterpretation of bioactivity data .
- Stability Testing : Store the compound at –20°C under argon, as the ester group is prone to hydrolysis in humid conditions .
- Collaborative Validation : Cross-verify spectral data with crystallography teams to resolve structural ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
